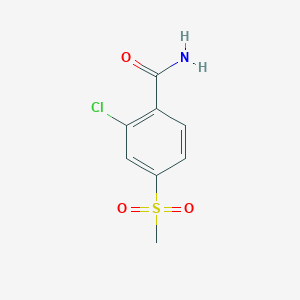

2-Chloro-4-(methylsulfonyl)benzamide

Overview

Description

“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .Molecular Structure Analysis

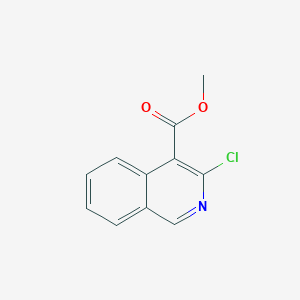

The molecular structure of “this compound” can be represented by the SMILES stringCS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol. Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .Scientific Research Applications

Metabolic Pathway Studies :

- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide, a derivative, has been studied for its metabolic fate and disposition in rats and dogs. This compound, known as GDC-0449 or vismodegib, is a potent and selective inhibitor of the Hedgehog signaling pathway. It showed extensive metabolism in both rats and dogs, with major pathways being oxidation followed by phase II glucuronidation or sulfation. Additionally, an uncommon pyridine ring opening was identified as a metabolic pathway, mainly in feces (Yue et al., 2011).

Anticancer Agent Development :

- Derivatives of 2-Chloro-4-(methylsulfonyl)benzamide have been synthesized and evaluated for their proapoptotic activity against melanoma cancer cell lines. One such derivative demonstrated significant growth inhibition, suggesting potential in anticancer therapy (Yılmaz et al., 2015).

Na+/H+ Antiporter Inhibition for Cardiac Treatment :

- Benzoylguanidines derived from this compound have been investigated for their use as Na+/H+ exchanger inhibitors. This is relevant in the context of adjunctive therapy in acute myocardial infarction treatment. Substitution patterns on the molecule significantly influenced the potency of these compounds as Na+/H+ exchanger inhibitors (Baumgarth et al., 1997).

Electrophysiological Activity in Cardiac Arrhythmias :

- N-substituted-4-(1H-imidazol-1-yl)benzamides, including compounds related to this compound, have shown potency as class III antiarrhythmic agents. This indicates their potential use in treating reentrant arrhythmias (Morgan et al., 1990).

Synthesis of Pharmaceutical Intermediates :

- Research has been conducted on the synthesis of various intermediates that are crucial for pharmaceutical applications, such as Tianeptine. These studies involve the synthesis of derivatives of this compound, highlighting its importance in the pharmaceutical industry (Yang Jian-she, 2009).

Electrochemical Oxidation Studies :

- The electrochemical behavior of Indapamide, a derivative of this compound, has been studied, contributing to the understanding of its chemical properties and potential applications in analytical chemistry (Legorburu et al., 1996).

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in the development of organs and tissues during embryogenesis . The compound inhibits this pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) .

Mode of Action

This compound interacts with its target, SMO, leading to the inhibition of the Hedgehog signaling pathway . This interaction results in the suppression of the pathway, thereby preventing the uncontrolled proliferation seen in conditions like basal cell carcinoma .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway. When this pathway is dysregulated or aberrantly activated, it can lead to pathogenesis of diseases like basal cell carcinoma . By inhibiting SMO, this compound prevents the activation of this pathway, thereby controlling the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of this compound are unique. It exhibits saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . These properties impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the Hedgehog signaling pathway, which in turn controls the proliferation of cells . This can lead to the suppression of tumor growth in conditions like basal cell carcinoma .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(methylsulfonyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes becoming more pronounced over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

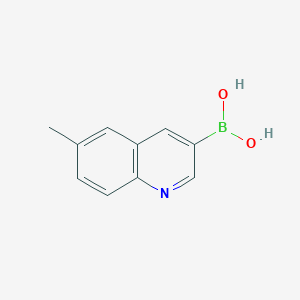

![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)

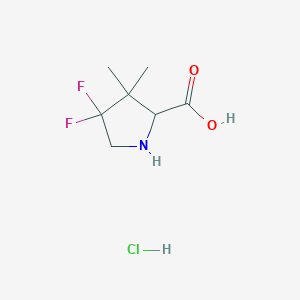

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

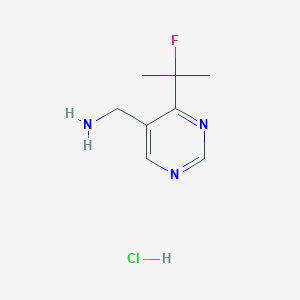

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)